2-ニトロベンゼン-1,4-ジオール

概要

説明

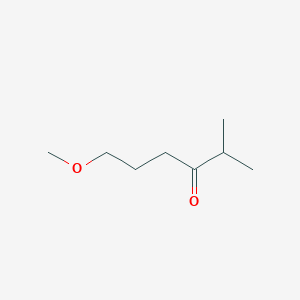

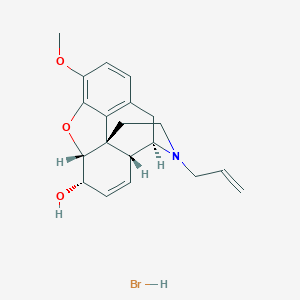

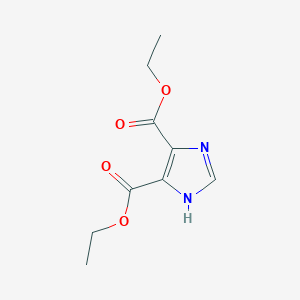

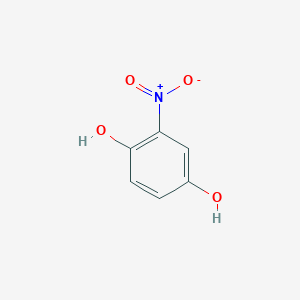

2-Nitrobenzene-1,4-diol, also known as 2-Nitrohydroquinone, is a chemical compound with the molecular formula C6H5NO4 . It is used in the manufacturing of pharmaceuticals and other chemical substances .

Synthesis Analysis

The synthesis of benzene derivatives like 2-Nitrobenzene-1,4-diol often involves electrophilic aromatic substitution . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . A proton is then removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis

The molecular structure of 2-Nitrobenzene-1,4-diol consists of a benzene ring with nitro (NO2) and hydroxyl (OH) groups attached. The molecular weight is 155.11 g/mol . The InChI representation isInChI=1S/C6H5NO4/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,8-9H . Chemical Reactions Analysis

Oxidative nucleophilic aromatic substitution of hydrogen in nitroaromatics with potassium alkoxides derived from primary, secondary or tertiary alcohols in the presence of oxygen has been achieved . Mechanistic investigations suggest the formation of a deprotonated σH adduct .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Nitrobenzene-1,4-diol include a molecular weight of 155.11 g/mol, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 0 .科学的研究の応用

ニトロベンゼンのグリーン合成

2-ニトロベンゼン-1,4-ジオールは、ニトロベンゼンのグリーン合成において重要な役割を果たします。 天然ゼオライトと硫酸化天然ゼオライト触媒材料は、ニトロベンゼンの合成における硫酸触媒の役割を代替するために、成功裏に調製され、適用されてきました . 天然ゼオライトの硫酸処理により、その物理化学特性が変化しました .

パラセタモールの製造

PAP化合物の合成はニトロベンゼンを前駆体として用いるため、ニトロベンゼンの存在はパラセタモールの製造維持において重要な役割を果たします . パラセタモールは、鎮痛解熱剤として使用されています .

様々な製品の製造

このニトロ芳香族化合物は、爆発物、香料、農薬、潤滑油、靴磨き、石鹸などの製造にも不可欠です .

ニトロベンゼンの検出

柔軟な三角形リガンドを持つ一連の蛍光性2次元亜鉛(II)金属有機構造体が、水熱的に調製されました。 蛍光センシング実験の結果、すべてのZn-MOFは、水溶液中のニトロベンゼンを非常に高感度に検出できることが明らかになりました . これは、これらの材料がニトロベンゼンの検出のための蛍光プローブとして使用できることを示しています .

材料科学の研究

2-ニトロベンゼン-1,4-ジオールは、ライフサイエンス、材料科学、化学合成、クロマトグラフィー、分析など、様々な研究分野で使用されています .

有機合成中間体

作用機序

Target of Action

The primary target of 2-Nitrobenzene-1,4-diol is the aromatic ring structure of benzene . The six pi electrons in the benzene ring are delocalized in six p orbitals above and below the plane of the benzene ring . This aromatic ring structure is especially stable and is retained during reactions .

Mode of Action

The mode of action of 2-Nitrobenzene-1,4-diol involves a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The pathways for 2-Nitrobenzene-1,4-diol degradation provide insight about two principal strategies for overcoming the metabolic block imposed by nitro-substituents on aromatic compounds . The 2,4-DNT pathway uses novel oxygenases for oxidative denitration and subsequent ring-fission . The nitrobenzene pathway links facile reduction of the nitro-substituent, a novel mutase enzyme, and a conserved operon encoding aminophenol degradation for mineralization of nitrobenzene .

Result of Action

The result of the action of 2-Nitrobenzene-1,4-diol is the formation of a substituted benzene ring . This occurs after the removal of a proton from the positively charged benzenonium intermediate formed in the first step of the reaction .

Action Environment

The action of 2-Nitrobenzene-1,4-diol can be influenced by environmental factors such as light and temperature. For example, photocatalytic degradation of similar nitro-aromatic compounds has been observed under simulated solar light irradiation . Additionally, the compound’s stability and reactivity may be affected by the presence of other substances in the environment, such as strong oxidizing agents .

将来の方向性

The future directions for research on 2-Nitrobenzene-1,4-diol and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential applications in various industries . As the world’s largest source of renewable aromatics, lignin valorization strategies, which focus on the disassembly of lignin into aromatic monomers like 2-Nitrobenzene-1,4-diol, could pave the way towards more profitable and more sustainable lignocellulose biorefineries .

特性

IUPAC Name |

2-nitrobenzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO4/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIIYYMZOGKODQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10167037 | |

| Record name | 1,4-Benzenediol, 2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16090-33-8 | |

| Record name | 1,4-Benzenediol, 2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016090338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16090-33-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138350 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenediol, 2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。